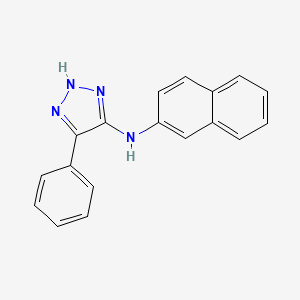

4-(2-Naphthylamino)-5-phenyltriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Naphthylamino)phenol” is a chemical compound with the molecular formula C16H13NO . It is also known by several other names such as “N-(4-Hydroxyphenyl)-2-naphthylamine” and “p-Hydroxyneozone” among others . It is a purple solid .

Molecular Structure Analysis

The molecular structure of “4-(2-Naphthylamino)phenol” consists of 16 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The compound has a molar refractivity of 75.4±0.3 cm³ .Chemical Reactions Analysis

Phenols, like “4-(2-Naphthylamino)phenol”, do not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids . They are incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .Physical And Chemical Properties Analysis

“4-(2-Naphthylamino)phenol” is a purple solid that may be sensitive to prolonged exposure to air . It is insoluble in water . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 424.4±20.0 °C at 760 mmHg, and a flash point of 173.1±12.4 °C .Scientific Research Applications

-

Poly(1-naphthylamine) (PNA)

- Scientific Field : Polymer Science

- Application Summary : PNA is a polyaniline derivative with versatile electrochromic and optoelectronic properties . It’s used in the field of catalysis and coatings .

- Methods of Application : The polymer is synthesized using chemical and electrochemical techniques .

- Results or Outcomes : The polymer shows remarkable electrochromic behavior and diverse applications in the field of biosensors, coatings, electromagnetic shielding, etc .

-

Naphthol and Naphthylamine Removal

- Scientific Field : Environmental Science and Pollution Research

- Application Summary : Naphthol and naphthylamine, important naphthalene derivatives, are used as dye intermediates. Their presence in water systems may pose risks to the environment and public health due to their carcinogenicity .

- Methods of Application : Four mesoporous polymers prepared by β-cyclodextrin derivatives and tetrafluoroterephthalonitrile were obtained and applied to adsorb 1-naphthylamine, 2-naphthylamine, 1-naphthol, and 2-naphthol from water .

- Results or Outcomes : The polymers present fast adsorption kinetics toward naphthol and naphthylamine, attaining 93100% of adsorption equilibrium uptake for 1-naphthol, 1-naphthylamine, 2-naphthylamine in 15 min, and 8790% of equilibrium uptake for 2-naphthol in 15 min .

Safety And Hazards

properties

IUPAC Name |

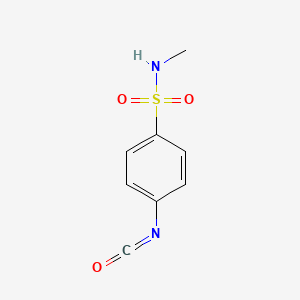

N-naphthalen-2-yl-5-phenyl-2H-triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-7-14(8-3-1)17-18(21-22-20-17)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGDIWZUOAPHMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718673 |

Source

|

| Record name | N-(Naphthalen-2-yl)-5-phenyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Naphthylamino)-5-phenyltriazole | |

CAS RN |

110032-28-5 |

Source

|

| Record name | N-(Naphthalen-2-yl)-5-phenyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)